molecular formula C22H20N4O2 B2431072 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3-ethylphenyl)acetamide CAS No. 1251689-01-6

2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3-ethylphenyl)acetamide

Cat. No.: B2431072
CAS No.: 1251689-01-6
M. Wt: 372.428
InChI Key: UCMJACPPFZBDSB-UHFFFAOYSA-N
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Description

The compound 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3-ethylphenyl)acetamide is a synthetically designed pyrimidine derivative that serves as a valuable scaffold in medicinal chemistry and drug discovery research. Pyrimidine cores, particularly those substituted with cyano and acetamide groups, are extensively investigated for their potential to inhibit crucial protein-protein interactions (PPIs) and enzymatic activities . Recent studies highlight the significance of similar pyrimidine and cyanopyridine derivatives in disrupting the assembly of viral polymerase complexes, such as the PA-PB1 subunits of influenza virus RNA-dependent RNA polymerase (RdRp), representing a promising strategy for developing novel anti-influenza agents . Furthermore, the structural architecture of this compound, featuring an electron-withdrawing cyano group and a lipophilic acetamide side chain, is characteristic of mechanism-based enzyme inhibitors. This is exemplified by related thiouracil and pyrimidine-based molecules that act as highly selective, irreversible inhibitors for targets like myeloperoxidase (MPO), an enzyme implicated in cardiovascular and inflammatory diseases . The molecule's design also aligns with frameworks used in developing inhibitors for cyclin-dependent kinases (CDKs) and other kinases, where such heterocyclic systems mimic adenine and compete for the ATP-binding site . Researchers can utilize this chemical probe to explore new therapeutic avenues in virology, immunology, and oncology, leveraging its potential to modulate specific protein functions and pathways.

Properties

IUPAC Name

2-[5-cyano-2-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-3-16-5-4-6-19(11-16)25-20(27)14-26-21(17-9-7-15(2)8-10-17)24-13-18(12-23)22(26)28/h4-11,13H,3,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMJACPPFZBDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3-ethylphenyl)acetamide is a synthetic compound belonging to the pyrimidine derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C22H20N4O2C_{22}H_{20}N_{4}O_{2}, with a molecular weight of 372.4 g/mol. The structural components include a pyrimidine core, a cyano group, and an acetamide moiety, which are critical for its biological activity.

PropertyValue
Molecular Formula C22H20N4O2C_{22}H_{20}N_{4}O_{2}
Molecular Weight 372.4 g/mol
CAS Number 1251689-01-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes involved in disease pathways. For instance, it may act as an inhibitor of kinases or other critical enzymes that regulate cellular functions.
  • Receptor Binding : It potentially binds to cellular receptors, modulating biological responses such as signaling pathways that are crucial for cell proliferation and apoptosis.
  • Cellular Pathway Interference : The compound can interfere with cellular signaling pathways, thereby exerting therapeutic effects against certain diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, such as K562 and HepG2 cells. The mechanism involves the disruption of mitochondrial function and the activation of caspase pathways.

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial activity against several bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl groups enhance its potency against specific pathogens.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study evaluated the effects of this compound on K562 leukemia cells, revealing a dose-dependent inhibition of cell growth with an IC50 value indicating significant potency.
  • Antibacterial Efficacy : Another study assessed its antibacterial properties against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations, which supports its potential use as an antimicrobial agent.

Q & A

Q. What are the key synthetic routes for synthesizing 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3-ethylphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For pyrimidinone-based acetamides, a common approach includes:
  • Substitution reactions : Alkaline conditions for introducing aryl groups (e.g., p-tolyl) to the pyrimidine core .
  • Reduction : Iron powder in acidic conditions to reduce nitro intermediates to anilines .
  • Condensation : Using condensing agents (e.g., EDC/HOBt) to link the pyrimidinone moiety to the acetamide group under controlled temperatures (40–60°C) .
    Key variables include solvent choice (DMF, acetonitrile), reaction time, and purification via column chromatography .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions and backbone integrity. For example, pyrimidinone protons typically appear at δ 6.8–8.6 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects synthetic byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Temperature Control : Maintaining 40–60°C during condensation prevents side reactions (e.g., hydrolysis of cyano groups) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency for aryl substitutions .
  • Purification : Gradient elution in flash chromatography (hexane/ethyl acetate) isolates the target compound from regioisomers .

Q. What in vitro biological activity data exist for this compound, and how do they inform drug discovery?

  • Methodological Answer : Preliminary studies on structurally similar pyrrolopyrimidine acetamides reveal:
CompoundTargetIC₅₀ (µM)Notes
Analog A (Pyrimidine)MCF-715Cytotoxicity via apoptosis
Analog B (COX-2)COX-220Moderate inhibition vs. NSAIDs
  • Mechanistic Insights : Dose-response assays (0.1–100 µM) and Western blotting can validate targets (e.g., apoptosis markers like caspase-3) .
  • Data Contradictions : Discrepancies in IC₅₀ values across cell lines may arise from metabolic stability or off-target effects, necessitating metabolic profiling .

Q. How can computational methods enhance understanding of this compound’s properties?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-31G* models predict electronic properties (HOMO-LUMO gaps) and reactive sites for functionalization .
  • Molecular Docking : Simulates binding affinities to targets (e.g., kinases) using software like AutoDock Vina. For example, the pyrimidinone core may interact with ATP-binding pockets .
  • ADME Prediction : Tools like SwissADME estimate bioavailability, highlighting potential solubility issues from the lipophilic p-tolyl group .

Data Contradictions and Resolution

Q. How should researchers address inconsistencies in reported biological activities?

  • Methodological Answer :
  • Source Validation : Cross-check assays using standardized protocols (e.g., MTT vs. CellTiter-Glo® for cytotoxicity) .
  • Structural Confirmation : Re-analyze disputed compounds via XRD or 2D NMR (HSQC, HMBC) to rule out regioisomer contamination .
  • Meta-Analysis : Compare data across PubChem, ChEMBL, and peer-reviewed studies to identify consensus trends .

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